molecular formula C12H21N5O2 B2451505 3-Amino-1-ethyl-N-(2-morpholin-4-ylethyl)-1H-pyrazole-5-carboxamide CAS No. 2101199-82-8

3-Amino-1-ethyl-N-(2-morpholin-4-ylethyl)-1H-pyrazole-5-carboxamide

Cat. No. B2451505
CAS RN: 2101199-82-8
M. Wt: 267.333
InChI Key: MDQUEABQSXRBLG-UHFFFAOYSA-N
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Description

3-Amino-1-ethyl-N-(2-morpholin-4-ylethyl)-1H-pyrazole-5-carboxamide, also known as ME0328, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. ME0328 is a pyrazole-based compound that has shown promising results in preclinical studies for the treatment of various diseases, including cancer and inflammation.

Mechanism Of Action

3-Amino-1-ethyl-N-(2-morpholin-4-ylethyl)-1H-pyrazole-5-carboxamide inhibits the activity of various kinases by binding to their ATP-binding sites. It has been shown to have a higher affinity for the ATP-binding site of AKT compared to other kinases. By inhibiting the activity of these kinases, 3-Amino-1-ethyl-N-(2-morpholin-4-ylethyl)-1H-pyrazole-5-carboxamide prevents the activation of downstream signaling pathways that are involved in cancer progression and inflammation.
Biochemical and Physiological Effects:
3-Amino-1-ethyl-N-(2-morpholin-4-ylethyl)-1H-pyrazole-5-carboxamide has been shown to have a significant impact on various biochemical and physiological processes. In preclinical studies, 3-Amino-1-ethyl-N-(2-morpholin-4-ylethyl)-1H-pyrazole-5-carboxamide has been shown to inhibit the growth and proliferation of cancer cells, reduce inflammation, and induce apoptosis in cancer cells. 3-Amino-1-ethyl-N-(2-morpholin-4-ylethyl)-1H-pyrazole-5-carboxamide has also been shown to have a positive impact on the immune system by increasing the activity of natural killer cells and reducing the production of cytokines that are involved in inflammation.

Advantages And Limitations For Lab Experiments

3-Amino-1-ethyl-N-(2-morpholin-4-ylethyl)-1H-pyrazole-5-carboxamide has several advantages and limitations when used in lab experiments. The advantages include its high potency and selectivity, which makes it an ideal candidate for studying the role of various kinases in disease progression. 3-Amino-1-ethyl-N-(2-morpholin-4-ylethyl)-1H-pyrazole-5-carboxamide also has good solubility and stability, which makes it easy to use in lab experiments. The limitations include its relatively high cost and the need for specialized equipment and expertise to synthesize and use 3-Amino-1-ethyl-N-(2-morpholin-4-ylethyl)-1H-pyrazole-5-carboxamide in lab experiments.

Future Directions

There are several future directions for research on 3-Amino-1-ethyl-N-(2-morpholin-4-ylethyl)-1H-pyrazole-5-carboxamide. One potential direction is to investigate its potential therapeutic applications in other diseases, such as neurodegenerative disorders and autoimmune diseases. Another direction is to explore the use of 3-Amino-1-ethyl-N-(2-morpholin-4-ylethyl)-1H-pyrazole-5-carboxamide in combination with other drugs to enhance its therapeutic efficacy. Additionally, further studies are needed to understand the potential side effects and toxicity of 3-Amino-1-ethyl-N-(2-morpholin-4-ylethyl)-1H-pyrazole-5-carboxamide in vivo, as well as its pharmacokinetic properties.

Synthesis Methods

3-Amino-1-ethyl-N-(2-morpholin-4-ylethyl)-1H-pyrazole-5-carboxamide can be synthesized using a multi-step process that involves the reaction of different chemical reagents. The initial step involves the reaction of 2-bromoethylamine hydrobromide with 3-amino-1-ethyl-1H-pyrazole-5-carboxamide in the presence of a base. This is followed by the reaction of the resulting intermediate with morpholine in the presence of a catalyst to obtain 3-Amino-1-ethyl-N-(2-morpholin-4-ylethyl)-1H-pyrazole-5-carboxamide.

Scientific Research Applications

3-Amino-1-ethyl-N-(2-morpholin-4-ylethyl)-1H-pyrazole-5-carboxamide has been extensively studied for its potential therapeutic applications. In preclinical studies, 3-Amino-1-ethyl-N-(2-morpholin-4-ylethyl)-1H-pyrazole-5-carboxamide has shown promising results in inhibiting the growth and proliferation of cancer cells. It has been shown to inhibit the activity of various kinases that are involved in cancer progression, including AKT, mTOR, and ERK. 3-Amino-1-ethyl-N-(2-morpholin-4-ylethyl)-1H-pyrazole-5-carboxamide has also shown potential in reducing inflammation by inhibiting the activity of the NF-κB pathway.

properties

IUPAC Name

5-amino-2-ethyl-N-(2-morpholin-4-ylethyl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21N5O2/c1-2-17-10(9-11(13)15-17)12(18)14-3-4-16-5-7-19-8-6-16/h9H,2-8H2,1H3,(H2,13,15)(H,14,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDQUEABQSXRBLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=N1)N)C(=O)NCCN2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-1-ethyl-N-(2-morpholin-4-ylethyl)-1H-pyrazole-5-carboxamide

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